Z-D-Gln(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis
Z-D-Gln(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among these crucial building blocks, Z-D-Gln(Trt)-OH stands out as a derivative of D-glutamine meticulously designed for the controlled assembly of complex peptides. This technical guide provides an in-depth exploration of the chemical structure, properties, and strategic applications of Z-D-Gln(Trt)-OH, offering field-proven insights into its utilization in modern peptide chemistry.
Introduction: The Strategic Importance of D-Amino Acid Analogs in Peptide Therapeutics
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance the therapeutic potential of peptide-based drugs. By altering the stereochemistry at a specific residue, peptides can exhibit significantly increased resistance to enzymatic degradation by proteases, leading to improved in vivo stability and bioavailability. Z-D-Gln(Trt)-OH is a pivotal reagent in this context, providing the D-enantiomer of glutamine with robust protecting groups on both the α-amino and the side-chain amide functionalities. This dual protection is critical for preventing undesirable side reactions and ensuring the fidelity of the peptide sequence during synthesis.
Chemical Structure and Physicochemical Properties
Z-D-Gln(Trt)-OH, systematically named (2R)-2-(benzyloxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid, is a molecule engineered for optimal performance in peptide synthesis. Its structure is characterized by a D-glutamine core, with the α-amino group protected by a benzyloxycarbonyl (Z) group and the side-chain amide protected by a bulky trityl (Trt) group.
Caption: Chemical structure of Z-D-Gln(Trt)-OH.
The strategic placement of the Z and Trt groups imparts specific and desirable physicochemical properties to the molecule, which are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₀N₂O₅ | [1][2][3] |
| Molecular Weight | 522.6 g/mol | [1][2] |
| CAS Number | 200625-96-3 | |
| Appearance | White to off-white powder or crystals | [4][5] |
| Solubility | Good solubility in most organic solvents such as DMF, DMSO, Chloroform, Dichloromethane, and Ethyl Acetate. | [6][7] |
| Computed XLogP3 | 5.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 10 | [1] |
| Melting Point | 232-237 °C (for the related Fmoc-D-Gln(Trt)-OH) | [4][8] |
| Optical Activity | [α]22/D +13.4°, c = 1% in DMF (for the related Fmoc-D-Gln(Trt)-OH) | [4][8] |
The Role of Protecting Groups: A Mechanistic Perspective
The efficacy of Z-D-Gln(Trt)-OH in peptide synthesis is intrinsically linked to the nature of its protecting groups. The choice of the Z and Trt moieties is a deliberate one, designed to provide orthogonal stability and selective deprotection capabilities.
The Benzyloxycarbonyl (Z or Cbz) Group (α-Amino Protection)
The benzyloxycarbonyl group is a classic and reliable protecting group for amines, introduced by Bergmann and Zervas.[2] It forms a stable carbamate linkage with the α-amino group of the D-glutamine.
-
Stability: The Z group is stable to the basic conditions used for the removal of the Fmoc group, making it compatible with Fmoc-based SPPS strategies for the synthesis of protected peptide fragments. It is also stable to mildly acidic conditions.
-
Deprotection: The primary method for the cleavage of the Z group is catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] This method is exceptionally mild and does not affect most other protecting groups, including the Trt group. Alternatively, strong acidic conditions such as HBr in acetic acid can be employed.[7]
The Trityl (Trt) Group (Side-Chain Amide Protection)
The trityl group is a bulky and acid-labile protecting group. Its application to the side-chain amide of glutamine offers several distinct advantages:
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Prevention of Side Reactions: The primary role of the Trt group on the glutamine side chain is to prevent intra- and intermolecular side reactions during peptide synthesis. Specifically, it prevents pyroglutamate formation, a common side reaction involving the cyclization of the N-terminal glutamine residue.
-
Enhanced Solubility: The bulky and hydrophobic nature of the Trt group often improves the solubility of the protected amino acid derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF).[6]
-
Acid-Labile Deprotection: The Trt group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[6] The cleavage mechanism proceeds via the formation of a stable trityl cation. This lability allows for its removal concomitantly with the cleavage of the peptide from most acid-sensitive resins and the deprotection of other acid-labile side-chain protecting groups (e.g., Boc, tBu).
Caption: Orthogonal deprotection strategies for Z-D-Gln(Trt)-OH.
Synthesis of Z-D-Gln(Trt)-OH
The synthesis of Z-D-Gln(Trt)-OH is a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the different functional groups. A common synthetic route starts from D-glutamic acid.[6]
Experimental Protocol: Synthesis of Z-D-Gln(Trt)-OH
-
Protection of the α-amino group of D-glutamic acid:
-
D-glutamic acid is reacted with benzyl chloroformate (Z-Cl) under basic conditions (e.g., in the presence of sodium hydroxide or sodium carbonate) to yield Z-D-Glu-OH.
-
-
Esterification of the carboxylic acid groups:
-
Z-D-Glu-OH is then typically converted to a dibenzyl ester (Z-D-Glu(OBzl)-OBzl) by reaction with benzyl bromide in the presence of a base like triethylamine.
-
-
Amidation of the side-chain carboxylic acid:
-
The side-chain benzyl ester is selectively converted to the amide by reaction with ammonia. This step yields Z-D-Gln-OBzl.
-
-
Introduction of the Trityl group:
-
The side-chain amide of Z-D-Gln-OBzl is reacted with trityl chloride (Trt-Cl) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) or DMF to afford Z-D-Gln(Trt)-OBzl.
-
-
Saponification of the benzyl ester:
-
Finally, the benzyl ester at the C-terminus is selectively cleaved by saponification using a mild base (e.g., lithium hydroxide in a mixture of THF and water) to yield the final product, Z-D-Gln(Trt)-OH.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Z-D-Gln(Trt)-OH is a valuable building block in SPPS, particularly in the synthesis of peptides where the incorporation of a D-glutamine residue is required for therapeutic or research purposes.
Experimental Protocol: Incorporation of Z-D-Gln(Trt)-OH into a Peptide Sequence via Fmoc-SPPS
This protocol assumes the synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Remove the DMF.
-
-
Fmoc-Deprotection (if applicable):
-
If the resin is pre-loaded with an Fmoc-protected amino acid, treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of Z-D-Gln(Trt)-OH:
-
In a separate vessel, pre-activate Z-D-Gln(Trt)-OH (3 equivalents relative to the resin substitution) with a coupling agent such as HBTU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated Z-D-Gln(Trt)-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Dry the resin under vacuum.
-
Caption: General workflow for incorporating Z-D-Gln(Trt)-OH in SPPS.
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups are removed.
Experimental Protocol: Cleavage and Deprotection
-
Cleavage Cocktail: A standard cleavage cocktail for removing the Trt group and cleaving the peptide from an acid-sensitive resin is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is included as a scavenger to trap the liberated trityl cations and prevent side reactions.
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
If the Z group is still present and needs to be removed, the dried peptide can be subjected to catalytic hydrogenolysis.
-
Conclusion
Z-D-Gln(Trt)-OH is a highly valuable and versatile building block for the synthesis of peptides containing D-glutamine. Its well-defined chemical properties, conferred by the strategic combination of the Z and Trt protecting groups, enable its efficient and reliable incorporation into peptide chains with minimal side reactions. For researchers and drug developers, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of Z-D-Gln(Trt)-OH in the creation of novel and effective peptide therapeutics.
References
- Google Patents. (n.d.). Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.
-
PubChem. (n.d.). Z-Gln(Trt)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Z-Gln(Trt)-OH [132388-60-4]. Retrieved from [Link]
-
American Elements. (n.d.). Z-Gln(Trt)-OH. Retrieved from [Link]
-
BioCrick. (n.d.). H-Gln(Trt)-OH. Retrieved from [Link]
-
GenScript. (n.d.). Fmoc-L-Gln(Trt)-OH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Fmoc-Gln(Trt)-OH. Retrieved from [Link]
Sources
- 1. Z-Gln(Trt)-OH | C32H30N2O5 | CID 10962399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. americanelements.com [americanelements.com]
- 4. Fmoc- D -Gln(Trt)-OH 97 200623-62-7 [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. H-Gln(Trt)-OH | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
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